molecular formula C19H15NO3S B5099742 n-(9h-Xanthen-9-yl)benzenesulfonamide CAS No. 6326-01-8

n-(9h-Xanthen-9-yl)benzenesulfonamide

Cat. No.: B5099742
CAS No.: 6326-01-8
M. Wt: 337.4 g/mol
InChI Key: HFKZCOXUQRUOEF-UHFFFAOYSA-N
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Description

N-(9H-Xanthen-9-yl)benzenesulfonamide is a chemical compound with the molecular formula C19H15NO3S and a molecular weight of 337.4 g/mol It is known for its unique structure, which includes a xanthene moiety linked to a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-Xanthen-9-yl)benzenesulfonamide typically involves the reaction of 9H-xanthene with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(9H-Xanthen-9-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(9H-Xanthen-9-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(9H-Xanthen-9-yl)benzenesulfonamide involves its interaction with specific molecular targetsThis interaction inhibits the receptor’s signaling pathways, which can affect various biological processes such as inflammation and glucose homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9H-Xanthen-9-yl)benzenesulfonamide is unique due to its combination of the xanthene and benzenesulfonamide moieties, which confer distinct chemical and biological properties. Its ability to act as a negative allosteric modulator of FFA4 sets it apart from other similar compounds .

Properties

IUPAC Name

N-(9H-xanthen-9-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S/c21-24(22,14-8-2-1-3-9-14)20-19-15-10-4-6-12-17(15)23-18-13-7-5-11-16(18)19/h1-13,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKZCOXUQRUOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283388
Record name n-(9h-xanthen-9-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6326-01-8
Record name NSC31165
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31165
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(9h-xanthen-9-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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